molecular formula C23H23ClN2O5S B2400042 8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866895-19-4

8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2400042
CAS RN: 866895-19-4
M. Wt: 474.96
InChI Key: BWZIWSKGOTULJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The quinoline could be formed through a Skraup or Doebner-Miller synthesis, the benzenesulfonyl group could be introduced through a sulfonation reaction, and the spirocyclic structure could be formed through a type of cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The quinoline and benzenesulfonyl groups would likely contribute to the compound’s aromaticity, while the spirocyclic structure would give it a three-dimensional shape.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the quinoline, benzenesulfonyl, and spirocyclic groups. The quinoline could undergo electrophilic aromatic substitution reactions, the benzenesulfonyl group could participate in nucleophilic substitution reactions, and the spirocyclic structure could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups.

Scientific Research Applications

Spirocyclic and Azaspiro Compound Synthesis

  • Studies have detailed synthetic routes to create spirocyclic systems and dihydroisoquinoline derivatives through Ritter reactions, showcasing the versatility of these compounds in forming complex chemical structures. These methods offer insights into synthesizing related compounds, including those with specific spirocyclic frameworks like 8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (Rozhkova et al., 2013).

Supramolecular Arrangements

  • Research on cyclohexane-5-spirohydantoin derivatives has contributed to understanding the supramolecular arrangements influenced by substituents on the cyclohexane ring, highlighting the role of molecular structure in crystal formation (Graus et al., 2010).

Aziridination and Cycloaddition

  • The aziridination and 1,3-dipolar cycloaddition processes of dibenzylidenecyclohexanone and its derivatives have been explored, demonstrating the formation of diazadispirodecanes and triazadispirododecanes. These studies offer a pathway to synthesize nitrogen-containing spirocyclic compounds (Albar et al., 1997).

Stereoselective Syntheses

  • Research into the stereoselective syntheses of spiroacetal enol ethers and related compounds reveals methods to control the stereochemistry of spirocyclic frameworks, which is crucial for the creation of compounds with desired biological or chemical properties (Toshima et al., 1998).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

8-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-29-17-4-7-20-19(14-17)22(26-10-8-23(9-11-26)30-12-13-31-23)21(15-25-20)32(27,28)18-5-2-16(24)3-6-18/h2-7,14-15H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZIWSKGOTULJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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